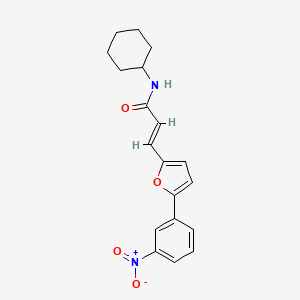
1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an ethyl group on another phenyl ring, connected through a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea typically involves the reaction of 2,5-difluoroaniline with 3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the urea linkage or the aromatic rings.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Difluorophenyl)-3-(3-ethylphenyl)urea: Similar structure but with fluorine atoms at different positions.
1-(2,5-Difluorophenyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea is unique due to the specific positioning of the fluorine atoms and the ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C15H14F2N2O |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
1-(2,5-difluorophenyl)-3-(3-ethylphenyl)urea |
InChI |
InChI=1S/C15H14F2N2O/c1-2-10-4-3-5-12(8-10)18-15(20)19-14-9-11(16)6-7-13(14)17/h3-9H,2H2,1H3,(H2,18,19,20) |
Clé InChI |
WQCJTTVOUQRZSU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


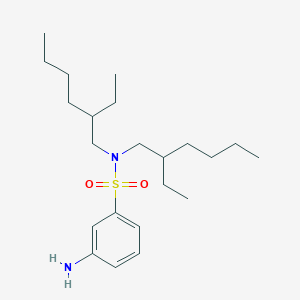

![N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B11957132.png)


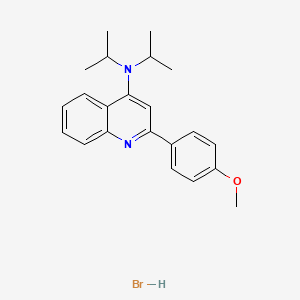

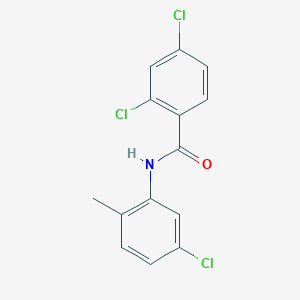

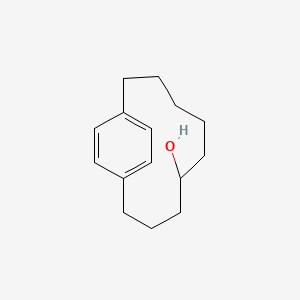

![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)

